5-Fluoro-1-benzothiophene-2-carboxylic acid CAS number
5-Fluoro-1-benzothiophene-2-carboxylic acid CAS number
An In-depth Technical Guide to 5-Fluoro-1-benzothiophene-2-carboxylic acid (CAS: 70060-13-8)
Executive Summary
5-Fluoro-1-benzothiophene-2-carboxylic acid is a heterocyclic building block of significant interest to the pharmaceutical and material science sectors. Its rigid benzothiophene core, functionalized with a reactive carboxylic acid handle and a metabolically significant fluorine atom, makes it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a validated synthesis protocol with mechanistic insights, robust analytical characterization methods, and its current applications in drug discovery. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships in its chemistry and provides field-proven insights for researchers, scientists, and drug development professionals.
Compound Identification and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. 5-Fluoro-1-benzothiophene-2-carboxylic acid is unambiguously identified by its CAS number: 70060-13-8.[1][2][3][4] The fluorine substituent at the 5-position is critical, as it can significantly modulate the electronic properties, lipophilicity, and metabolic stability of derivative compounds, making it a favored feature in medicinal chemistry design.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 70060-13-8 | [1][2][3] |
| Molecular Formula | C₉H₅FO₂S | [1][3][4] |
| Molecular Weight | 196.20 g/mol | [1][3][4] |
| IUPAC Name | 5-fluoro-1-benzothiophene-2-carboxylic acid | [3] |
| Synonyms | 5-Fluorobenzo[b]thiophene-2-carboxylic acid | [3][5] |
| Melting Point | 257.0 - 266.0 °C | [5] |
| Appearance | White to pink powder | [5] |
| SMILES | C1=CC2=C(C=C1F)C=C(S2)C(=O)O | [3] |
| InChIKey | PLVPMOSTGNZKQQ-UHFFFAOYSA-N |[3] |
Synthesis and Mechanistic Insights
The synthesis of substituted benzothiophene-2-carboxylic acids typically involves the construction of the heterocyclic core followed by functionalization. A robust and common method is the hydrolysis of the corresponding ethyl ester, which itself is synthesized via a cyclization reaction.
Synthetic Workflow Overview
The chosen pathway involves a base-catalyzed hydrolysis of Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate. This precursor is readily available and the subsequent hydrolysis is a high-yielding, clean reaction. The rationale for this two-step approach is its reliability and scalability. The ester provides a stable intermediate that can be easily purified by crystallization or chromatography before the final deprotection to the desired carboxylic acid.
Caption: Synthesis workflow for 5-Fluoro-1-benzothiophene-2-carboxylic acid.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with the outcome of the reaction being a pure, crystalline solid.
Materials:
-
Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl, 1N solution)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: To a solution of ethyl 5-fluorobenzo[b]thiophene-2-carboxylate (1 eq.) in ethanol (approx. 0.5 M solution), add a 3N aqueous solution of sodium hydroxide (2 eq.).
-
Hydrolysis: Stir the solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. This typically occurs overnight.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH ~2 by the slow, dropwise addition of 1N HCl. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield the final product as a white or off-white powder.[6]
-
Validation: Dry the purified solid under vacuum and characterize using methods described in Section 3 to confirm identity and purity (>95%).
Analytical Characterization and Quality Control
Rigorous analytical validation is essential to ensure the compound meets the quality standards required for subsequent research, particularly in drug development.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. The presence of a sharp, single peak at the expected retention time indicates a high degree of purity. An assay of ≥95.0% is a common standard.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra should be consistent with the 5-fluoro-1-benzothiophene-2-carboxylic acid structure, showing characteristic shifts for the aromatic protons and carbons, with coupling patterns influenced by the fluorine atom.
-
Mass Spectrometry (MS): LC-MS provides confirmation of the molecular weight. The observed mass should correspond to the calculated exact mass of the compound (195.9994 Da).[3]
-
Titration: An aqueous acid-base titration can be used to determine the assay of the carboxylic acid functional group, providing a quantitative measure of the active moiety.[5]
Table 2: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Applications in Drug Discovery and Medicinal Chemistry
The benzothiophene scaffold is a well-established "privileged structure" in medicinal chemistry, found in several approved drugs.[7] The title compound serves as a critical intermediate in the synthesis of novel therapeutic agents.
Role as a Bioactive Scaffold
The fusion of a benzene and thiophene ring creates a bioisostere of indole, allowing it to interact with biological targets that recognize indole-containing ligands. Research has demonstrated that benzothiophene derivatives possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8]
-
Antimicrobial Agents: Benzothiophene acylhydrazones have been synthesized and evaluated as potent agents against multidrug-resistant Staphylococcus aureus (MRSA). The carboxylic acid group of 5-fluoro-1-benzothiophene-2-carboxylic acid is the key functional handle for coupling with hydrazides to generate these libraries of compounds.[8]
-
Nuclear Receptor Modulation: Benzothiophene derivatives are being explored as modulators for nuclear receptors like the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt), a key target for autoimmune diseases.[9][10] The core scaffold provides the necessary geometry to fit within the receptor's ligand-binding domain.
Drug Development Logic Pathway
The use of 5-fluoro-1-benzothiophene-2-carboxylic acid in a drug discovery program follows a logical workflow. The carboxylic acid is typically activated and then coupled with an amine-containing fragment to explore new chemical space and optimize biological activity.
Caption: Role as a building block in a typical drug discovery cascade.
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, 5-Fluoro-1-benzothiophene-2-carboxylic acid presents several hazards.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and tightly sealed container.
Conclusion
5-Fluoro-1-benzothiophene-2-carboxylic acid (CAS: 70060-13-8) is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its well-defined properties, straightforward synthesis, and versatile reactivity make it a valuable building block for the development of next-generation therapeutics. The strategic placement of the fluorine atom provides a handle for fine-tuning pharmacokinetic and pharmacodynamic properties, ensuring its continued relevance in the pursuit of novel and effective drugs. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful scaffold into their discovery programs.
References
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